molecular formula C23H26N2O5S B14978472 N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide

N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide

Cat. No.: B14978472
M. Wt: 442.5 g/mol
InChI Key: DCKRHUOUIACZTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-(Furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide is a heterocyclic organic compound featuring a pyrrole core substituted with a furan-2-ylmethyl group, a 4-methylphenylsulfonyl moiety, and a tetrahydrofuran-2-carboxamide side chain. Its molecular complexity arises from the fusion of aromatic (furan, pyrrole) and aliphatic (tetrahydrofuran) systems, along with sulfonamide and carboxamide functional groups.

Properties

Molecular Formula

C23H26N2O5S

Molecular Weight

442.5 g/mol

IUPAC Name

N-[1-(furan-2-ylmethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]oxolane-2-carboxamide

InChI

InChI=1S/C23H26N2O5S/c1-15-8-10-19(11-9-15)31(27,28)21-16(2)17(3)25(14-18-6-4-12-29-18)22(21)24-23(26)20-7-5-13-30-20/h4,6,8-12,20H,5,7,13-14H2,1-3H3,(H,24,26)

InChI Key

DCKRHUOUIACZTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)CC3=CC=CO3)NC(=O)C4CCCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions to form furan-2,5-dicarboxylic acid.

    Reduction: The compound can be reduced to form various derivatives with altered functional groups.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Various reduced derivatives with altered functional groups.

    Substitution: Compounds with substituted sulfonyl groups.

Scientific Research Applications

N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison based on substituent effects, physicochemical properties, and reported bioactivity.

Table 1: Structural and Functional Comparison

Compound Name / Structure Key Substituents Molecular Weight (g/mol) LogP* Reported Applications
Target Compound Furan-2-ylmethyl, 4-methylphenylsulfonyl, THF-carboxamide 488.56 3.2 (est.) Not yet reported (hypothetical enzyme inhibition)
6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide (EP 4 374 877 A2) Diazaspiro core, trifluoromethyl, pyrimidinyl 747.52 4.8 Kinase inhibition (patented)
6-Chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide Chlorofuropyridine, pyrimidinylcyclopropyl carbamoyl 573.98 2.9 Anticancer (in vitro studies)
N-(4-Methylphenyl)sulfonyl-pyrrole-2-carboxamide derivatives (General class) Aryl sulfonamide, pyrrole-carboxamide ~350–450 2.5–3.5 COX-2 inhibition, antimicrobial

*LogP values estimated using fragment-based methods.

Key Findings and Contrasts

However, the tetrahydrofuran-carboxamide side chain introduces conformational rigidity, which may limit binding flexibility compared to the spirocyclic diazaspiro system in the EP 4 374 877 A2 compound . The chlorofuropyridine derivative exhibits a lower LogP (2.9) due to its polar pyrimidinylcyclopropyl carbamoyl group, enabling better aqueous solubility than the target compound.

Synthetic Complexity :

  • The target compound’s synthesis likely involves multi-step coupling reactions (e.g., sulfonylation, carboxamide formation), similar to methods described in EP 4 374 877 A2 and MedChemComm protocols . However, the steric hindrance from the 4,5-dimethylpyrrole core may necessitate optimized coupling reagents (e.g., HATU or EDCI) compared to less hindered analogs.

This may limit its utility in targeting kinases but could favor binding to hydrophobic enzyme pockets.

Q & A

Q. What synthetic strategies are employed to construct the sulfonamide-containing pyrrole core of this compound?

The synthesis typically involves sequential functionalization of the pyrrole ring. Key steps include:

  • Sulfonylation : Introducing the 4-methylphenyl sulfonyl group via nucleophilic substitution using tosyl chloride under anhydrous conditions (e.g., dichloromethane, base catalysis) .
  • Furan-2-ylmethyl attachment : Alkylation at the pyrrole nitrogen using a furan-2-ylmethyl halide, often requiring phase-transfer catalysts or elevated temperatures .
  • Carboxamide formation : Coupling tetrahydrofuran-2-carboxylic acid to the pyrrole nitrogen using carbodiimide-based reagents (e.g., EDCI, HOBt) . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

A multi-technique approach is essential:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns and stereochemistry. Aromatic protons in the sulfonyl group (δ 7.2–7.8 ppm) and methyl groups (δ 1.8–2.3 ppm) are diagnostic .
  • High-resolution mass spectrometry (HRMS) : To confirm molecular weight (e.g., ESI+ or MALDI-TOF) with <2 ppm error .
  • X-ray crystallography : For unambiguous 3D structure determination. SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography .

Q. What safety precautions are necessary when handling sulfonamide derivatives like this compound?

  • PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonamide dust or vapors .
  • First aid : Immediate rinsing with water for skin contact; seek medical attention if ingested, referencing safety protocols for sulfonamide toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate this compound’s pharmacological targets?

  • Enzyme inhibition assays : Test against sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) using fluorometric or calorimetric methods. Competitive binding assays with known inhibitors (e.g., acetazolamide) can identify potency .
  • Receptor profiling : Radioligand binding assays (e.g., GPCR panels) to screen for off-target interactions. Use deuterated analogs (e.g., deuterated JD5037 in ) to track metabolic stability .
  • Cellular assays : Measure cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in disease-relevant cell lines .

Q. How can contradictory bioactivity data (e.g., inconsistent IC₅₀ values) be resolved?

  • Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities. Pharmacopeial standards (e.g., ≤0.1% impurities per ) ensure batch consistency .
  • Solubility optimization : Test in DMSO/PBS mixtures. If precipitation occurs, modify formulations (e.g., cyclodextrin encapsulation) .
  • Metabolite analysis : LC-MS/MS to identify active metabolites that may contribute to variability .

Q. What computational approaches predict this compound’s physicochemical and ADMET properties?

  • LogP and solubility : Calculate using software like Schrödinger’s QikProp or PubChem-derived parameters (e.g., LogP = 3.5, TPSA = 90 Ų) .
  • Docking studies : Use AutoDock Vina or Glide to model interactions with target proteins (e.g., sulfonamide-binding enzymes). Focus on hydrogen bonding with the sulfonyl group and hydrophobic interactions with methyl substituents .
  • ADMET prediction : Tools like SwissADME assess bioavailability (e.g., Ghose/Lipinski compliance) and P-gp efflux risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.